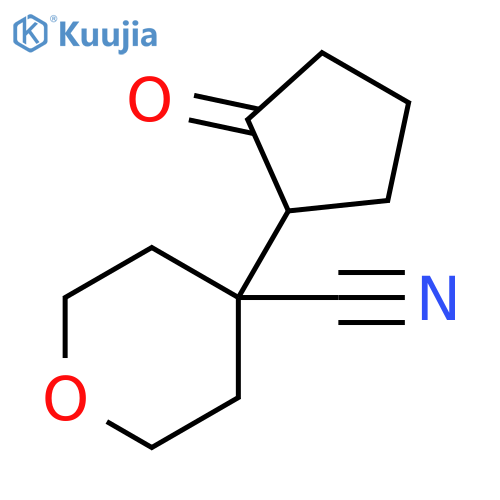Cas no 1864063-27-3 (4-(2-oxocyclopentyl)oxane-4-carbonitrile)

4-(2-oxocyclopentyl)oxane-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-carbonitrile, tetrahydro-4-(2-oxocyclopentyl)-
- 4-(2-oxocyclopentyl)oxane-4-carbonitrile
-
- MDL: MFCD29034392
- インチ: 1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2
- InChIKey: JXMFSUZVVYKUCC-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(C2CCCC2=O)(C#N)C1
計算された属性
- せいみつぶんしりょう: 193.11
- どういたいしつりょう: 193.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1A^2
4-(2-oxocyclopentyl)oxane-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-233800-0.25g |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 0.25g |
$315.0 | 2024-06-19 | |
| Enamine | EN300-233800-5.0g |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 5.0g |
$1862.0 | 2024-06-19 | |
| Enamine | EN300-233800-0.1g |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 0.1g |
$221.0 | 2024-06-19 | |
| Enamine | EN300-233800-5g |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 5g |
$1862.0 | 2023-09-15 | |
| A2B Chem LLC | AV78511-500mg |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 500mg |
$563.00 | 2024-04-20 | |
| 1PlusChem | 1P01APKF-5g |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 5g |
$2104.00 | 2025-03-19 | |
| 1PlusChem | 1P01APKF-2.5g |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 2.5g |
$1435.00 | 2025-03-19 | |
| A2B Chem LLC | AV78511-1g |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 1g |
$711.00 | 2024-04-20 | |
| 1PlusChem | 1P01APKF-50mg |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 50mg |
$201.00 | 2025-03-19 | |
| 1PlusChem | 1P01APKF-250mg |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
1864063-27-3 | 95% | 250mg |
$385.00 | 2025-03-19 |
4-(2-oxocyclopentyl)oxane-4-carbonitrile 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
4-(2-oxocyclopentyl)oxane-4-carbonitrileに関する追加情報
Recent Advances in the Study of 4-(2-oxocyclopentyl)oxane-4-carbonitrile (CAS: 1864063-27-3) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4-(2-oxocyclopentyl)oxane-4-carbonitrile (CAS: 1864063-27-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This bicyclic nitrile derivative exhibits unique structural features that make it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 1864063-27-3 as a precursor for gamma-secretase modulators. The research team demonstrated that strategic functionalization of the oxane and cyclopentanone rings could yield compounds with improved blood-brain barrier penetration and enhanced selectivity for amyloid precursor protein processing. This finding opens new avenues for Alzheimer's disease therapeutics development.
In parallel research, scientists have utilized 4-(2-oxocyclopentyl)oxane-4-carbonitrile as a key intermediate in the synthesis of novel kinase inhibitors. The compound's rigid bicyclic structure provides an optimal spatial arrangement for interacting with ATP-binding pockets of various kinases. Recent patent filings indicate that derivatives of this scaffold show promising activity against CDK4/6 and GSK-3β, with potential applications in oncology and neurodegenerative diseases.
Structural-activity relationship (SAR) studies have revealed that the nitrile group at position 4 plays a crucial role in molecular recognition, often forming hydrogen bonds with key amino acid residues in target proteins. The ketone functionality in the cyclopentyl ring serves as an excellent handle for further chemical modifications, allowing for the introduction of various pharmacophores to optimize biological activity and pharmacokinetic properties.
Recent advances in synthetic methodology have improved the accessibility of 1864063-27-3, with several research groups reporting efficient asymmetric synthesis routes. A 2024 publication in Organic Letters described a biocatalytic approach using engineered ketoreductases to produce enantiomerically pure forms of the compound, which is particularly valuable for chiral drug development.
From a pharmaceutical development perspective, preliminary ADMET studies on 4-(2-oxocyclopentyl)oxane-4-carbonitrile derivatives have shown favorable metabolic stability and low cytotoxicity profiles. However, researchers note that further optimization may be required to address solubility challenges associated with the highly lipophilic nature of the core structure.
The versatility of this scaffold is further demonstrated by its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules. Recent work has shown that 1864063-27-3 derivatives can effectively serve as linkers in these bifunctional compounds, connecting target-binding warheads to E3 ligase recruiters with optimal spatial geometry for productive ternary complex formation.
Looking forward, the scientific community anticipates that 4-(2-oxocyclopentyl)oxane-4-carbonitrile will continue to serve as a valuable template for medicinal chemistry efforts. Ongoing research is exploring its potential in targeting protein-protein interactions, allosteric modulation, and as a component of covalent inhibitors through judicious modification of its reactive functional groups.
1864063-27-3 (4-(2-oxocyclopentyl)oxane-4-carbonitrile) 関連製品
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 2580092-35-7(rac-(3R,3aR,6aS)-3-amino-hexahydro-2H-1lambda6-thieno2,3-cpyrrole-1,1-dione)
- 293326-06-4(2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one)
- 1890065-78-7(2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride)
- 2228515-94-2(3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine)
- 2172567-63-2({2-ethylbicyclo4.1.0heptan-2-yl}methanamine)
- 2639432-60-1(tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate)
- 1806907-56-1(3-Cyano-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 1095106-58-3([1-(3-Ethoxyphenyl)ethyl](methyl)amine)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)




